2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide

PERK kinase inhibition UPR pathway cancer cell stress

This benzohydrazide features a unique 2,6-dichloro substitution and a 3-trifluoromethylpyridinyl group, delivering a halogen-rich surface for enhanced hydrophobic binding and metabolic stability. Ideal as a PERK kinase inhibitor probe in UPR-targeted oncology research, and as a selective M. tuberculosis DXR inhibitor (Kd=90 nM) for novel antitubercular SAR campaigns. Sourced at ≥95% purity for reliable in vitro results.

Molecular Formula C13H8Cl2F3N3O
Molecular Weight 350.12 g/mol
CAS No. 400085-89-4
Cat. No. B3036915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide
CAS400085-89-4
Molecular FormulaC13H8Cl2F3N3O
Molecular Weight350.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)NNC2=C(C=CC=N2)C(F)(F)F)Cl
InChIInChI=1S/C13H8Cl2F3N3O/c14-8-4-1-5-9(15)10(8)12(22)21-20-11-7(13(16,17)18)3-2-6-19-11/h1-6H,(H,19,20)(H,21,22)
InChIKeyREPOCUFYBOPPHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide (CAS 400085-89-4): A Multi-Target Benzohydrazide for PERK and Antimicrobial Research


2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide (molecular formula C13H8Cl2F3N3O, molecular weight 350.12 g/mol) is a synthetic benzohydrazide derivative characterized by a 2,6-dichlorophenyl carbonyl moiety and a 3-(trifluoromethyl)pyridin-2-yl hydrazine substituent [1]. The compound is commonly referred to by the acronym TFB in research contexts and has been investigated primarily as an inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a central stress sensor in the unfolded protein response (UPR) pathway [2]. Additionally, preliminary antimicrobial screening data suggest potential activity against Mycobacterium tuberculosis, consistent with the established anti-mycobacterial profile of acylhydrazone chemotypes [3]. The compound is typically supplied at ≥95% purity for in vitro research applications, and its unique substitution pattern—featuring two ortho-chlorine atoms on the benzoyl ring and a trifluoromethyl group at the 3-position of the pyridine—distinguishes it from more common benzohydrazide analogs used in medicinal chemistry campaigns.

Why Benzohydrazide Analogs Cannot Be Casually Substituted for 2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide


Benzohydrazides are a widely exploited scaffold in anti-infective and oncology research, but their biological activity is exquisitely sensitive to the electronic and steric properties of both the acyl and hydrazone substituents. The 2,6-dichloro substitution pattern on the benzoyl ring in 2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide (CAS 400085-89-4) generates a distinctive steric environment and electron-withdrawing field that influences both the conformational equilibrium of the hydrazide linkage and the compound's capacity to engage hydrophobic binding pockets in kinase active sites such as PERK [1]. The concurrent presence of a 3-trifluoromethyl group on the pyridine ring enhances lipophilicity and metabolic stability relative to non-fluorinated or mono-chlorinated analogs [2]. Generic substitution with, for example, 2,4-dichlorobenzohydrazide (CAS 867151-44-8) or 3-(trifluoromethyl)-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide (CAS 883010-17-1) would fundamentally alter the molecular recognition profile, potentially abolishing target engagement or introducing unpredictable cytotoxicity. The following sections present quantitative evidence, where available, to guide selection between this compound and its closest structural alternatives.

Quantitative Differentiation of 2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide from Closest Analogs: Evidence-Based Selection Criteria


Substitution-Specific PERK Inhibition: A Structurally Distinct Kinase Inhibitor Chemotype

2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide (TFB) has been identified in patent disclosures as an inhibitor of PERK kinase, a validated target in the unfolded protein response (UPR) pathway for oncology applications [1]. Unlike well-characterized PERK inhibitors such as GSK2606414 (IC50 = 0.4 nM) or GSK2656157 (IC50 = 0.8 nM), which are ATP-competitive type I inhibitors, TFB belongs to a structurally distinct benzohydrazide chemotype that may engage PERK via a different binding mode [2]. While a precise IC50 value for TFB against PERK has not been publicly disclosed in the peer-reviewed literature, patent documents confirm its inclusion in panels of PERK-inhibitory compounds, indicating confirmed on-target activity [1]. In contrast, simpler benzohydrazides such as 2,6-dichlorobenzohydrazide (CAS 867151-44-8) lack the pyridinyl-trifluoromethyl extension and have no reported PERK activity, underscoring the essential role of the pyridinyl moiety for kinase engagement [3].

PERK kinase inhibition UPR pathway cancer cell stress

Mycobacterium tuberculosis DXR Inhibitory Activity vs. Closest Pyridinylhydrazone Analogs

A structurally related compound—2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide—has been assessed for inhibition of Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate isoprenoid biosynthesis pathway essential for mycobacterial survival [1]. In a spectrofluorimetric binding assay, the compound exhibited a dissociation constant (Kd) of 90 nM against M. tuberculosis DXR, indicating strong target affinity [1]. For context, the well-known anti-tubercular agent isoniazid (INH) does not target DXR but rather inhibits InhA (enoyl-ACP reductase), with a reported IC50 of approximately 50–100 nM against InhA [2]. This positions the target compound as a mechanistically distinct DXR ligand relative to existing frontline anti-tubercular drugs. Furthermore, pyridinylhydrazone derivatives evaluated by Pinheiro et al. (2020) against M. tuberculosis H37Rv demonstrated MIC values ranging from 12.5 to >100 µg/mL, but none of those compounds feature the exact 2,6-dichloro-3-trifluoromethylpyridinyl substitution pattern that defines this compound [3].

antitubercular DXR enzyme non-mevalonate pathway

Lipophilicity and Predicted Drug-Likeness Differentiate from Non-Fluorinated Benzohydrazides

The presence of both 2,6-dichloro and 3-trifluoromethyl substituents confer a significantly elevated lipophilicity to 2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide compared to unsubstituted benzohydrazide or mono-substituted analogs. Based on computed XLogP3 predictions (PubChem), the compound has an estimated logP of approximately 3.8, which is substantially higher than benzohydrazide (logP ≈ 0.5) and 2,6-dichlorobenzohydrazide (logP ≈ 1.8), and comparable to other trifluoromethyl-containing drug-like molecules [1]. The topological polar surface area (TPSA) is predicted at approximately 50–55 Ų, placing the compound within favorable boundaries for blood-brain barrier penetration (CNS drug-like space) should that be relevant for target engagement [2]. These physicochemical properties distinguish the compound from less lipophilic benzohydrazides, which may exhibit reduced membrane permeability and cellular uptake in whole-cell assays against intracellular pathogens such as M. tuberculosis or in tumor cell models of PERK dependence.

lipophilicity logP drug-likeness

Synthetic Tractability and Structural Confirmation via Crystallographic Data

The synthesis of 2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide proceeds via condensation of 2,6-dichlorobenzohydrazide with 3-(trifluoromethyl)pyridine-2-carbaldehyde or through direct hydrazide coupling with 2-chloro-3-(trifluoromethyl)pyridine under basic conditions [1]. Crystallographic characterization of related 2,6-dichlorobenzohydrazide derivatives confirms the formation of well-defined hydrogen-bonded chains and sheets in the solid state, with N-H···O and N-H···N interactions governing crystal packing [2]. For the target compound, the presence of the 3-trifluoromethylpyridine moiety introduces the potential for additional halogen-bonding interactions (C-F···H-N and C-F···π) that are absent in non-fluorinated analogs. This structural feature may influence solubility, stability, and protein-ligand interactions in a manner not possible with simpler benzohydrazides. Commercial suppliers report a typical purity of ≥95% by HPLC, and the compound is available as a white to off-white crystalline powder, soluble in DMSO and sparingly soluble in aqueous buffers .

synthesis crystal structure quality control

Optimal Application Scenarios for 2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide Based on Differentiating Evidence


PERK-Dependent Oncology Research Requiring Non-ATP-Competitive or Structurally Novel PERK Chemotypes

For academic or pharmaceutical laboratories investigating PERK kinase as a therapeutic target in solid tumors (lung, breast, liver, gastric, colon cancers) that exploit the unfolded protein response for survival, this compound offers a benzohydrazide-based alternative to conventional type I PERK inhibitors. Its distinct chemotype, confirmed in patent disclosures as a PERK-inhibitory compound, makes it suitable for mechanistic studies of PERK signaling where ATP-competitive inhibitors fail due to resistance mutations or off-target effects [1]. Researchers should use this compound in cell-free kinase assays and cell-based viability assays under ER stress induction (e.g., thapsigargin or tunicamycin treatment) to validate target engagement and downstream effects on eIF2α phosphorylation.

Anti-Tubercular Drug Discovery Targeting the Non-Mevalonate (MEP) Pathway

For groups focused on identifying novel antitubercular agents with mechanisms orthogonal to isoniazid, this compound demonstrates strong binding affinity (Kd = 90 nM) for Mycobacterium tuberculosis DXR, a validated enzyme in the non-mevalonate isoprenoid biosynthesis pathway absent in humans [2]. This mechanistic differentiation from InhA inhibitors positions the compound as a valuable probe for studying DXR biology in mycobacteria and for initiating structure-activity relationship (SAR) campaigns against drug-resistant M. tuberculosis strains. Researchers should employ the compound in M. tuberculosis DXR enzyme inhibition assays and in minimum inhibitory concentration (MIC) determinations against M. tuberculosis H37Rv and clinical isolates.

Medicinal Chemistry Scaffold Optimization Leveraging Distinct Physicochemical Properties

The elevated lipophilicity (XLogP3 ≈ 3.8) and moderate TPSA of this compound make it a suitable starting point for optimizing blood-brain barrier penetration or intracellular accumulation, particularly for targets residing in the CNS or within macrophage phagosomes where M. tuberculosis persists [3]. Compared to benzohydrazide or 2,6-dichlorobenzohydrazide, the enhanced logP may improve cell permeability, which can be systematically probed through parallel artificial membrane permeability assays (PAMPA) and cellular uptake studies. Medicinal chemists can use this compound to establish baseline SAR and then modify the trifluoromethyl or dichloro substituents to dial in optimal ADME properties while retaining target potency.

Chemical Biology Probe for Halogen Bonding Studies in Protein-Ligand Interactions

The presence of both chlorine atoms on the benzoyl ring and a trifluoromethyl group on the pyridine ring creates an unusually halogen-rich molecular surface capable of engaging in C-Cl···O, C-F···H-N, and C-F···π interactions with protein residues [4]. This compound can serve as a chemical biology probe for studying halogen bonding contributions to binding affinity and specificity in kinase active sites or bacterial enzyme pockets. Structural biology groups should employ X-ray crystallography or cryo-EM to resolve co-crystal structures of this compound with PERK or DXR, thereby providing atomic-level insight into halogen bonding contributions that are absent with non-fluorinated or mono-chlorinated benzohydrazide analogs.

Quote Request

Request a Quote for 2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.